molecular formula C5H6O2 B2989736 2-methylcycloprop-2-ene-1-carboxylic acid CAS No. 39492-17-6

2-methylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B2989736
CAS No.: 39492-17-6
M. Wt: 98.101
InChI Key: RONDSBCNTXHHBV-UHFFFAOYSA-N
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Description

2-Methylcycloprop-2-ene-1-carboxylic acid (CAS 39492-17-6) is a high-strain cyclopropene derivative serving as a novel chemical tool in plant biology research. Recent studies have identified this compound and its derivatives as active agents that affect apical hook development in Arabidopsis thaliana during early growth stages under dark conditions . The mode of action for these morphological changes is distinct from known pathways; it does not function through ethylene receptor inhibition or gibberellin biosynthesis inhibition, suggesting a unique and potentially novel mechanism for influencing plant development . This makes this compound a valuable chemical biology probe for identifying new molecular targets for herbicides or plant growth regulators . With a molecular formula of C5H6O2 and a molecular weight of 98.10 g/mol, it is a stable, liquid or solid cyclopropene functionalized with a carboxylic acid group . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcycloprop-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-2-4(3)5(6)7/h2,4H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDSBCNTXHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39492-17-6
Record name 2-methylcycloprop-2-ene-1-carboxylic acid
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Synthetic Methodologies for 2 Methylcycloprop 2 Ene 1 Carboxylic Acid and Its Derivatives

Fundamental Synthetic Approaches

Fundamental approaches to the synthesis of the 2-methylcycloprop-2-ene-1-carboxylic acid core structure involve the creation of the three-membered ring, often followed by modifications to introduce the required functional groups.

Cyclopropanation Reactions

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene. libretexts.orgmasterorganicchemistry.com To synthesize a cyclopropene (B1174273), this reaction is conceptually applied to an alkyne. For the target molecule, the reaction would involve the addition of a methyl-substituted carbene to an acetylene bearing a carboxylate group or its equivalent. The high reactivity of carbenes makes this a rapid method, with the rate-determining step typically being the formation of the carbene itself. libretexts.org

A common method for generating carbenes is the decomposition of diazo compounds, often facilitated by heat, light, or a metal catalyst. libretexts.org The stereochemistry of the starting alkene is conserved in the cyclopropane (B1198618) product, a principle that extends to the synthesis of substituted cyclopropenes from alkynes. masterorganicchemistry.com

Ring Closure Strategies

Intramolecular ring closure presents another viable pathway to the cyclopropane ring system. This typically involves a molecule with a good leaving group positioned to be displaced by a nucleophilic carbon, forming the three-membered ring. For the synthesis of this compound, a suitable precursor would need to be synthesized that can undergo a base-induced elimination and subsequent ring closure.

Functional Group Interconversions

Functional group interconversions are crucial for elaborating the cyclopropene core into the desired carboxylic acid. solubilityofthings.comub.edu For instance, a cyclopropene ester, synthesized through a cyclopropanation reaction, can be hydrolyzed to the corresponding carboxylic acid. nih.gov This is a common final step in many synthetic routes.

Other interconversions could include the oxidation of a primary alcohol or an aldehyde group at the C1 position of the cyclopropene ring to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). solubilityofthings.comimperial.ac.uk Conversely, reduction of a carboxylic acid or ester can yield the corresponding alcohol, which can be a useful intermediate for other transformations. imperial.ac.ukvanderbilt.edu

Advanced and Stereoselective Synthesis of this compound

More sophisticated methods allow for greater control over the stereochemistry of the final product, which is particularly important for applications in areas like chiral synthesis and medicinal chemistry.

Rhodium-Catalyzed Cyclopropenation of Alkynes with α-Diazo Esters

A highly effective and widely used method for the synthesis of cycloprop-2-ene carboxylates is the rhodium-catalyzed reaction of an alkyne with an α-diazo ester. nih.govnih.govresearchgate.net This reaction is known for its operational simplicity and utility in preparing these strained ring systems. nih.gov For the synthesis of an ester precursor to this compound, propyne (B1212725) would be reacted with an α-diazo ester in the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄). nih.govnih.gov

The general scheme for this reaction is as follows:

Reaction of an alkyne with a diazo ester to form a cyclopropene ester.

The resulting ethyl 2-methylcycloprop-2-ene-1-carboxylate can then be hydrolyzed under basic conditions to yield the target carboxylic acid. researchgate.net A study on related compounds involved the synthesis of the ethyl ester of 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate from the reaction of α-diazo ester and 1-trimethylsilyl-1-propyne, showcasing the feasibility of this approach for substituted propyne derivatives. nih.gov

Reactant 1Reactant 2CatalystProduct (Ester)
PropyneEthyl diazoacetateRh₂(OAc)₄Ethyl 2-methylcycloprop-2-ene-1-carboxylate
AcetyleneEthyl diazoacetateRh₂(OAc)₄Ethyl cycloprop-2-ene-1-carboxylate

Table 1: Examples of Rhodium-Catalyzed Cyclopropenation Reactions.

Dianion Chemistry for Chiral Cyclopropene Carboxylic Acids

The use of dianion chemistry provides a powerful method for the functionalization and stereoselective synthesis of chiral cyclopropene carboxylic acids. amazonaws.com This approach involves the deprotonation of a cycloprop-2-ene carboxylic acid with a strong base, such as methyllithium (MeLi), to form a dianion. amazonaws.comnih.gov This dianion can then react with various electrophiles.

For the synthesis of a chiral derivative, one could start with an enantiomerically enriched cycloprop-2-ene carboxylic acid. The treatment with two equivalents of a strong base at low temperatures generates a dianion, which can then be alkylated. For example, starting with (R)-1,2-diphenylcycloprop-2-ene-1-carboxylic acid, treatment with MeLi followed by an electrophile leads to the formation of a new chiral cyclopropene carboxylic acid with high retention of enantiomeric excess. amazonaws.com

A hypothetical application to generate a derivative of the target compound could involve the dianion of a suitable cycloprop-2-ene carboxylic acid precursor, which is then methylated. The stability of the dianion intermediate is crucial to prevent undesirable ring-opening reactions.

Starting MaterialBaseElectrophileProduct
(+/-)-1,2-diphenylcycloprop-2-ene-1-carboxylic acidMeLiMethyl p-toluenesulfonate(+/-)-1,2-diphenyl-3-methylcycloprop-2-ene-1-carboxylic acid
(+/-)-1-phenyl-2-butylcycloprop-2-ene-1-carboxylic acidMeLiMethyl p-toluenesulfonate(+/-)-1-phenyl-2-butyl-3-methylcycloprop-2-ene-1-carboxylic acid

Table 2: Examples of Dianion Alkylation for the Synthesis of Substituted Cyclopropene Carboxylic Acids. amazonaws.com

Generation and Electrophilic Functionalization of Cycloprop-2-ene Carboxylate Dianions

A prominent method for the functionalization of cycloprop-2-ene carboxylic acids involves the generation of dianions followed by reaction with electrophiles. nih.govfigshare.comnih.gov This approach allows for the introduction of substituents at the vinylic position of the cyclopropene ring. nih.govfigshare.comnih.gov

The process begins with the deprotonation of a cycloprop-2-ene carboxylic acid using a strong base, typically an alkyllithium reagent such as methyllithium (MeLi), at low temperatures (-78 °C) in an appropriate solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). nih.gov This results in the formation of a dianion, which can then be reacted with a range of electrophiles. nih.govfigshare.comnih.gov Successful electrophilic functionalization has been demonstrated with various electrophiles, including alkyl halides, aldehydes, and ketones. organic-chemistry.org Furthermore, these dianions can participate in palladium-catalyzed cross-coupling reactions with aryl iodides after transmetalation with zinc chloride (ZnCl₂). nih.gov

Initial studies reported reproducibility issues with reactions conducted in diethyl ether. nih.govnih.gov Subsequent investigations revealed that the choice of solvent plays a critical role in the efficiency and success of these reactions. nih.govorganic-chemistry.org

Influence of Additives on Dianion Stability and Reactivity

Systematic studies have shown that additives can significantly impact the stability and reactivity of cycloprop-2-ene carboxylate dianions. nih.govfigshare.comnih.gov It was discovered that amine N-oxides, particularly N-methylmorpholine N-oxide (NMO), dramatically enhance both the stability of the dianions and their rate of reaction with electrophiles. nih.govfigshare.comorganic-chemistry.org This beneficial effect is especially pronounced for less reactive electrophiles. organic-chemistry.org

The presence of NMO was found to be crucial for achieving high yields in alkylation reactions, particularly when using less reactive electrophiles. organic-chemistry.org For instance, the reaction of the dianion of 1-phenylcycloprop-2-ene carboxylic acid with various electrophiles showed improved outcomes in the presence of NMO. Conversely, highly reactive electrophiles did not necessitate the use of additives for successful reactions. organic-chemistry.org The choice of solvent also proved to be a significant factor, with THF being identified as a superior solvent to Et₂O, leading to higher reaction efficiency and greater dianion stability. organic-chemistry.orgacs.org

The following table summarizes the effect of additives and solvents on the alkylation of a cycloprop-2-ene carboxylate dianion:

ElectrophileSolventAdditiveYield (%)
MeIEt₂ONoneLow/Inconsistent
MeITHFNoneHigh
MeITHFNMOHigh
EtIEt₂ONoneLow/Inconsistent
EtITHFNMOHigh
Data compiled from studies on the stability and reactivity of cycloprop-2-ene carboxylate dianions.
Stereochemical Integrity in Dianion Alkylation

An important aspect of the functionalization of chiral cyclopropenes is the preservation of stereochemical integrity. It has been demonstrated that the alkylation of a dianion generated from a non-racemic 1,2-diphenylcycloprop-2-ene carboxylic acid with methyl iodide proceeds with excellent transfer of stereochemistry. nih.gov This indicates that the deprotonation and subsequent electrophilic capture occur without significant loss of enantiomeric purity, highlighting the utility of this method for the synthesis of enantioenriched cyclopropene derivatives.

Large-Scale Synthesis Protocols for Stable Derivatives (e.g., 3-(Cycloprop-2-en-1-oyl)oxazolidinones)

The inherent strain and reactivity of many cyclopropene derivatives can render them unstable and challenging to handle, particularly on a larger scale. To address this, stable derivatives such as 3-(cycloprop-2-en-1-oyl)oxazolidinones have been developed. nih.govnih.gov These compounds exhibit enhanced stability, allowing for long-term storage, yet retain sufficient reactivity for synthetic applications. nih.govnih.gov

A scalable synthesis of these stable derivatives has been reported, starting from acetylene and ethyl diazoacetate. nih.govnih.gov The resulting 3-(cycloprop-2-en-1-oyl)oxazolidinones are valuable intermediates that can participate in various transformations, including stereoselective Diels-Alder reactions with both cyclic and acyclic dienes. nih.gov The oxazolidinone chiral auxiliary directs the facial selectivity of these cycloadditions. researchgate.net

The general synthetic sequence involves the rhodium-catalyzed cyclopropenation of an alkyne with a diazoester, followed by conversion of the resulting ester to the desired oxazolidinone derivative. This approach provides a practical route to multigram quantities of these stable and synthetically versatile cyclopropene building blocks.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Application of Catalysis for Enhanced Atom Economy

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.com Catalytic reactions are often highly atom-economical as they can facilitate transformations with minimal generation of stoichiometric byproducts. nwnu.edu.cnnih.gov

Utilization of Eco-Friendly Solvents and Reaction Conditions

The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. jetir.orgresearchgate.net

While many traditional organic syntheses rely on volatile and often hazardous organic solvents, research into greener alternatives is ongoing. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. jetir.orgresearchgate.net While the solubility of nonpolar organic molecules in water can be a limitation, the use of co-solvents or phase-transfer catalysts can sometimes overcome this issue. jetir.org Other green solvent alternatives include supercritical fluids like CO₂, ionic liquids, and bio-based solvents such as ethanol derived from renewable feedstocks. jetir.orgtext2fa.ir

In the synthesis of this compound and its derivatives, a shift towards these more environmentally benign solvents and reaction conditions is a key goal. This includes exploring solvent-free reaction conditions where possible, which can completely eliminate solvent-related waste. wjpmr.com The adoption of such green chemistry principles is essential for the development of sustainable and environmentally responsible methods for producing this important class of compounds.

Microwave-Assisted and Ultrasonication Methods

Modern organic synthesis increasingly employs energy sources like microwave irradiation and ultrasound to accelerate chemical reactions and improve efficiency. While specific applications of these techniques to the synthesis of this compound are not extensively documented, their general principles and successful use in related transformations suggest significant potential.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional heating, which relies on thermal conductivity, microwave irradiation generates heat volumetrically by interacting with polar molecules in the reaction mixture. This leads to rapid temperature increases, often reducing reaction times from hours to minutes and improving product yields. mdpi.com Microwave heating has been successfully applied to a wide range of organic reactions, including cycloadditions and transition-metal-catalyzed cross-couplings, which are relevant to the formation of cyclopropene rings. organic-chemistry.orgnih.gov For instance, the rhodium-catalyzed cyclopropenation of an alkyne like propyne with a diazoacetate could potentially be accelerated under microwave irradiation, leading to a more efficient formation of the 2-methylcycloprop-2-ene-1-carboxylate ester precursor.

Ultrasonication (Sonochemistry): This method uses high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and violent collapse of microscopic bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment for chemical reactivity. nih.gov Sonochemistry can enhance mass transfer, activate catalysts, and initiate radical pathways. univ.kiev.ua It has been employed to accelerate a variety of synthetic transformations, often leading to higher yields and milder reaction conditions. mdpi.comnih.gov The application of ultrasound could potentially improve the efficiency of the carbene addition to the alkyne, a key step in forming the cyclopropene ring, by enhancing the reaction rate and minimizing side product formation. mdpi.com

The table below summarizes the key features and potential advantages of applying these methods to cyclopropene synthesis.

FeatureMicrowave-Assisted SynthesisUltrasonication (Sonochemistry)
Energy Source Microwave Radiation (2.45 GHz)High-Frequency Sound Waves (>20 kHz)
Mechanism Direct heating via dipolar polarization and ionic conduction.Acoustic cavitation creating localized high-energy zones.
Key Advantages - Extremely rapid heating- Reduced reaction times- Improved yields and purity- Enhanced reaction selectivity- Increased reaction rates- Milder bulk reaction conditions- Enhanced mass transport- Overcoming of activation barriers
Potential Application Acceleration of the rhodium-catalyzed [2+1] cycloaddition of ethyl diazoacetate with propyne.Improvement of reaction efficiency and yield in the carbene addition step for cyclopropene formation.

Mechanochemical Synthesis Approaches (Grinding and Milling)

Mechanochemistry utilizes mechanical force, typically through grinding or ball-milling, to induce chemical reactions, often in the absence of a solvent. nih.govbirmingham.ac.uk This approach is a cornerstone of green chemistry, as it significantly reduces or eliminates the need for hazardous solvents, leading to less waste and simplified product purification.

While the direct mechanochemical synthesis of this compound from an alkyne has not been specifically reported, the successful application of ball-milling to related cyclopropanation reactions demonstrates the viability of this strategy. A notable example is the mechanochemical Simmons-Smith cyclopropanation of alkenes. rsc.orgrsc.org In this process, mechanical activation of zinc metal via ball-milling enables the efficient formation of a zinc carbenoid, which then reacts with an alkene to form the cyclopropane ring. scienceopen.comresearchgate.net This solvent-free method is operationally simple and can be performed on a gram scale. researchgate.net

This established protocol for cyclopropanation provides a blueprint for the potential development of a mechanochemical route to cyclopropenes. A hypothetical approach could involve the co-milling of a suitable carbene precursor with an alkyne in the presence of a metal catalyst. The mechanical forces could facilitate the formation of the reactive metal carbene intermediate and its subsequent addition across the alkyne's triple bond.

The table below outlines the conditions and findings from a representative mechanochemical Simmons-Smith reaction, which could inform the design of a similar process for cyclopropenes.

ParameterDescription of FindingsReference
Reactants Alkene, Diiodomethane, Zinc dust rsc.orgrsc.org
Apparatus Stainless steel ball-milling jar with stainless steel balls nih.gov
Conditions Solvent-free, milling at high frequency (e.g., 30 Hz) nih.gov
Activation Mechanical force activates raw zinc(0) without prior chemical treatment rsc.org
Advantages - Elimination of bulk solvents- Avoidance of air/moisture-sensitive setups- Operational simplicity and scalability rsc.orgresearchgate.net
Outcome High yields of a wide range of cyclopropane structures rsc.org

Biocatalytic Strategies for Carboxylic Acid Formation from Aldehydes

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of carboxylic acids from their corresponding aldehydes. uva.nl This transformation is particularly relevant for the final step in the synthesis of this compound from its precursor, 2-methylcycloprop-2-ene-1-carbaldehyde. The primary enzymes responsible for this oxidation are aldehyde dehydrogenases (ALDHs). wikipedia.orgfrontiersin.org

ALDHs are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide variety of aldehydes to their corresponding carboxylic acids under mild, aqueous conditions. frontiersin.org This high degree of chemoselectivity is a major advantage, as it allows for the oxidation of an aldehyde group in the presence of other sensitive functionalities, such as the strained double bond of the cyclopropene ring, which might be susceptible to degradation under harsher chemical oxidation conditions. uva.nl Research has shown that ALDH isozymes are capable of oxidizing α,β-unsaturated aldehydes, which are structurally analogous to the cyclopropene carbaldehyde precursor. nih.gov

The biocatalytic process typically operates at or near ambient temperature and pressure in an aqueous buffer, consuming only molecular oxygen as the terminal oxidant if coupled with an efficient cofactor regeneration system. uva.nl This approach aligns perfectly with the principles of green chemistry by avoiding toxic heavy-metal oxidants and organic solvents.

The following table compares the main classes of aldehyde dehydrogenase enzymes that could be employed for this synthetic step.

Enzyme ClassCofactorCellular LocationSubstrate Affinity (Km)Key Characteristics
Class 1 (ALDH1) NAD(P)+CytosolicLow (micromolar range)Important for the metabolism of a broad range of aldehydes.
Class 2 (ALDH2) NAD+MitochondrialLow (micromolar range)Highly efficient in aldehyde oxidation, particularly acetaldehyde.
Class 3 (ALDH3) NAD(P)+Cytosolic (e.g., stomach, cornea)High (millimolar range)Typically oxidize larger aromatic and aliphatic aldehydes.

Chemical Reactivity and Mechanistic Studies of 2 Methylcycloprop 2 Ene 1 Carboxylic Acid

Intrinsic Reactivity Profile

The intrinsic reactivity of 2-methylcycloprop-2-ene-1-carboxylic acid is governed by the interplay between its two primary functional components: the cyclopropene (B1174273) ring and the carboxylic acid group. The strained π-bond of the cyclopropene is electron-rich and acts as a nucleophile, while the electron-withdrawing nature of the conjugated carboxylic acid group modulates this reactivity, rendering the double bond susceptible to a range of reactions.

The double bond in this compound readily undergoes electrophilic addition reactions, a characteristic transformation for alkenes. In these reactions, the cyclopropene's π-bond acts as a nucleophile, attacking an electrophile. libretexts.orglibretexts.org This process typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.orgpressbooks.pub

The addition of an electrophile, such as a hydrogen halide (HX), to the asymmetrically substituted double bond is expected to follow Markovnikov's rule. uomustansiriyah.edu.iq This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has fewer alkyl substituents. openstax.org In the case of this compound, the initial protonation by an acid (H⁺) would preferentially occur at the C3 carbon, leading to the formation of a more stable tertiary carbocation at the C2 position, which is stabilized by the methyl group. The subsequent attack by the nucleophile (X⁻) on this carbocation intermediate yields the final product. pressbooks.pub

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

Reactant Electrophile (E+) Nucleophile (Nu-) Predicted Major Product
This compound H⁺ (from HBr) Br⁻ 2-Bromo-2-methylcyclopropane-1-carboxylic acid

This table is based on the general principles of electrophilic addition and Markovnikov's rule.

The carboxylic acid group of this compound exhibits reactivity typical of this functional group, primarily centered on nucleophilic acyl substitution. However, carboxylic acids are generally less reactive towards nucleophiles than their derivatives (e.g., acid chlorides or esters) because the hydroxyl group (-OH) is a poor leaving group. libretexts.org

To enhance its reactivity, the carboxylic acid can be converted into more reactive intermediates. For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding acid chloride. This derivative is highly electrophilic and readily reacts with a wide range of nucleophiles (e.g., alcohols, amines) to form esters and amides, respectively. Another common reaction is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst to produce an ester. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.org

The high ring strain of the cyclopropene ring is a powerful thermodynamic driving force for cycloaddition reactions, as these reactions lead to the formation of more stable, less strained ring systems. escholarship.orgacs.org Cyclopropenes are known to participate in a variety of cycloaddition processes, including [2+2], [3+2], and [4+2] cycloadditions, providing access to a diverse array of fused carbocyclic and heterocyclic scaffolds. researchgate.netresearchgate.netlibretexts.org The formation of these fused systems is a key strategy in the synthesis of complex molecules. nih.gov For example, reactions with 1,3-dipoles can lead to the construction of five-membered heterocyclic rings. researchgate.net The specific mode of cycloaddition and the resulting product structure depend on the nature of the reacting partner. acs.org

Specific Reaction Pathways and Their Mechanistic Elucidation

While the general reactivity profile provides a broad overview, detailed mechanistic studies of specific reaction pathways offer deeper insight into the behavior of this compound and its derivatives.

Cyclopropenes have long been recognized as highly reactive dienophiles in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. nih.gov The high reactivity stems from the significant release of strain energy upon conversion of the sp²-hybridized carbons of the cyclopropene ring to the sp³-hybridized state in the product. escholarship.orgresearchgate.net

In this compound, the dienophilic character is further enhanced by the presence of the electron-withdrawing carboxylic acid group conjugated to the double bond. Electron-withdrawing groups on the dienophile are known to accelerate the rate of the Diels-Alder reaction. masterorganicchemistry.com This electronic activation, combined with the inherent strain, makes the molecule a potent reaction partner for a variety of dienes, leading to the formation of bicyclo[4.1.0]heptene derivatives.

Table 2: Representative Diels-Alder Reactions of Cyclopropene Derivatives

Dienophile Diene Product Type Reference
3-(Cycloprop-2-en-1-oyl)oxazolidinone Cyclopentadiene Bicyclo[4.1.0]heptene derivative wikipedia.org
Cyclopropenyl Ketone 1,3-Cyclohexadiene Bicyclo[4.1.0]heptene derivative nih.gov

This table showcases the utility of stable and activated cyclopropene derivatives as dienophiles in Diels-Alder reactions.

Research has demonstrated that cyclopropenyl ketones are exceptionally reactive and selective dienophiles. researchgate.netacs.org Their heightened reactivity is attributed to a dual activation mechanism: the inherent high ring strain of the cyclopropene ring and the electronic activation provided by the α,β-unsaturated ketone system. nih.gov This double activation makes them significantly more reactive than related cyclopropene derivatives, such as allylic alcohols, and allows them to engage a wide range of dienes in Diels-Alder reactions. nih.gov

The reactivity of this compound as a dienophile is expected to be analogous to that of cyclopropenyl ketones. The carboxylic acid group, like a ketone, is an electron-withdrawing group that polarizes the double bond and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. This leads to a smaller energy gap between the dienophile's LUMO and the diene's HOMO (Highest Occupied Molecular Orbital), resulting in a faster reaction rate. Studies on chiral cyclopropenyl ketones have shown they can be prepared and used to facilitate Diels-Alder reactions that construct complex carbocyclic rings with high selectivity. nih.gov

Diels-Alder Reactivity as a Dienophile

Substituent Effects on Diels-Alder Reactivity

The reactivity of dienophiles in Diels-Alder reactions is significantly influenced by the nature of their substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene. nih.govrsc.org In the context of this compound, the carboxylic acid group acts as an electron-withdrawing group, enhancing its reactivity as a dienophile.

Computational studies, such as those using density functional theory (DFT), have been employed to understand the effect of substituents on the activation barriers of Diels-Alder reactions. nih.govrsc.org These studies correlate the activation energies with parameters like the frontier molecular orbital (FMO) gap between the diene and dienophile. nih.govrsc.org The presence of a Lewis acid can further lower the activation barrier by reducing this FMO gap. rsc.org For cyclopropene derivatives, the conversion of a carboxylic acid to a more electron-withdrawing ketone functionality has been shown to significantly increase the Diels-Alder reaction rate. nih.gov

Alder-Ene Reactions of Cyclopropene Derivatives

The strained double bond in cyclopropene derivatives can participate in Alder-Ene reactions. The ene reaction involves a four-electron pericyclic process where an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a multiple bond (the "enophile"). organic-chemistry.org While specific studies focusing solely on the Alder-Ene reactions of this compound are not prevalent in the provided search results, the high reactivity of the cyclopropene double bond suggests its potential to act as an enophile. It is known that polymerization of cycloprop-2-ene carboxylic acid via the ene reaction can abolish its toxicity. wikipedia.org

Cross-Coupling Methodologies

Palladium-Catalyzed Decarbonylative Sonogashira Cross-Coupling

A significant advancement in cross-coupling reactions involves the use of carboxylic acids as electrophilic partners, offering an alternative to traditional aryl halides. organic-chemistry.orgnih.govrsc.org Palladium-catalyzed decarbonylative Sonogashira cross-coupling enables the formation of C(sp²)–C(sp) bonds from carboxylic acids and terminal alkynes. nih.govnih.gov The general mechanism involves the in situ activation of the carboxylic acid to a mixed anhydride. organic-chemistry.orgnih.gov This is followed by a palladium-mediated decarbonylation to generate an aryl-palladium intermediate, which then participates in the traditional Pd(0)/Pd(II) catalytic cycle for Sonogashira coupling. organic-chemistry.orgnih.gov This methodology has been shown to be compatible with a broad range of aryl carboxylic acids and alkynes. organic-chemistry.org Optimization studies have identified Pd(OAc)₂/Xantphos as an effective catalytic system for this transformation. organic-chemistry.orgnih.gov

Optimized Conditions for Decarbonylative Sonogashira Cross-Coupling
ParameterConditionReference
CatalystPd(OAc)₂ organic-chemistry.orgnih.gov
LigandXantphos organic-chemistry.orgnih.gov
SolventDioxane organic-chemistry.org
Temperature160°C organic-chemistry.org
Transmetallation Processes in Cross-Coupling

Transmetallation is a key elementary step in many cross-coupling reactions, including the widely used Suzuki-Miyaura reaction. illinois.edursc.org This step involves the transfer of an organic group from one metal (e.g., boron in an organoboron compound) to another (e.g., palladium). illinois.edursc.org Mechanistic studies have focused on identifying the pre-transmetallation intermediates to better understand how the organic fragment is transferred. illinois.edu In the Suzuki-Miyaura reaction, two distinct intermediates containing Pd-O-B linkages have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu The specific pathway for transmetallation can be influenced by the reaction conditions, such as the presence of excess ligand. illinois.edu While these studies are general to cross-coupling reactions, the principles of transmetallation would apply to cross-coupling reactions involving derivatives of this compound.

Oxidative Transformations and Decarboxylation

Carboxylic acids can undergo various transformations involving the removal of the carboxyl group. Decarboxylation can be achieved through several methods, including photoredox catalysis, which allows for radical decarboxylative functionalization under mild conditions. sioc.ac.cn This approach often involves the oxidation of the carboxylate to generate an alkyl radical, which can then participate in further reactions. sioc.ac.cn

Ring-Opening Reactions of Cyclopropene Derivatives

The significant ring strain inherent in the cyclopropene ring makes its derivatives highly reactive and susceptible to ring-opening reactions. acs.orgnih.gov These transformations are a powerful tool in organic synthesis, allowing for the construction of complex acyclic and larger cyclic systems from simple, strained precursors. nih.govacs.org The cleavage of the C–C bonds within the three-membered ring can be initiated through various means, including metal-catalyzed processes and metal-free transformations. acs.org

A prominent class of such reactions involves transition metal catalysis. For example, tandem reactions where an initial addition to the double bond is followed by the opening of the cyclopropane (B1198618) ring have been studied in detail. In one such instance, the Heck–cyclopropane ring-opening reaction of alkenyl cyclopropyl (B3062369) diols, which can be prepared from cyclopropene precursors, has been mechanistically investigated. nih.govacs.org In this process, a palladium catalyst facilitates a diastereoselective addition reaction, which is then followed by a selective cleavage of a C–C bond within the three-membered ring. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring. nih.gov Detailed studies, including Density Functional Theory (DFT) calculations, have shed light on the mechanisms governing the regio- and stereoselectivity of these cyclopropane ring-opening events. nih.govacs.org

Table 1: Selected Methodologies for Ring-Opening of Cyclopropene Derivatives
Reaction TypeIntermediate/Key ProcessTypical Catalyst/ConditionsProduct TypeReference
Vinylcarbene GenerationFormation of a vinylcarbene species upon ring-opening.Thermal or metal-catalyzed (e.g., Rh, Cu).Varies (e.g., furans, cyclopentadienes). acs.org
Metathesis ProcessesRing-opening metathesis.Ruthenium-based catalysts.Polymers or larger rings. acs.org
Metalation-Ring OpeningDeprotonation followed by ring cleavage.Strong bases (e.g., organolithiums).Allylic anions. acs.org
Tandem Heck–Ring-OpeningHeck addition followed by C–C bond cleavage.Palladium catalysts.Acyclic systems, lactones. nih.govacs.org

These reactions highlight the versatility of cyclopropenes as synthetic intermediates, where the relief of ring strain provides a strong thermodynamic driving force for a variety of selective transformations. nih.govacs.org

Transformations Mediated by Transition Metal Hydrides (e.g., Rh–H Systems)

Transition metal hydrides are key intermediates in a multitude of catalytic reactions, including hydrogenation, hydroformylation, and transfer hydrogenation. diva-portal.org In the context of cyclopropene chemistry, the insertion of the strained C=C bond into a metal-hydride bond is a critical step that can lead to various transformations. Rhodium-hydride (Rh–H) systems, in particular, have been shown to mediate divergent reaction pathways with cyclopropene substrates, leading to either ring-retention or ring-opening products. nih.gov

A notable example is the Rh-catalyzed hydrothiolation of cyclopropenes. nih.gov In this reaction, the choice of bisphosphine ligand bound to the rhodium catalyst dictates the reaction outcome. nih.gov The catalytic cycle is proposed to begin with the insertion of the cyclopropene into the Rh–H bond, forming a common cyclopropyl-Rh(III) intermediate. nih.gov From this pivotal intermediate, the reaction can diverge into two distinct pathways depending on the electronic properties and bite angle of the ancillary ligand. nih.gov

Ring-Retentive Pathway : With electron-rich Josiphos ligands, the cyclopropyl-Rh(III) intermediate undergoes direct reductive elimination. This step forges the C–S bond and furnishes cyclopropyl sulfides as the final product, preserving the three-membered ring. nih.gov

Ring-Opening Pathway : When rhodium catalysts with larger bite angle ligands are employed, the cyclopropyl-Rh(III) intermediate is promoted to undergo ring-opening. This process involves isomerization of the cyclopropane ring to form an allylic rhodium species, which then undergoes reductive elimination to yield allylic sulfides. nih.gov

This ligand-controlled divergent reactivity allows cyclopropenes to serve as versatile building blocks, providing access to a diverse range of chemical structures from a single starting material. nih.gov Mechanistic experiments have been crucial in elucidating that the ring-opening of the cyclopropyl-Rh(III) intermediate is the key step for achieving this switchable selectivity. nih.gov

Table 2: Ligand Effect on Rh-Catalyzed Hydrothiolation of a Cyclopropene
LigandPathwayMajor Product TypeTypical YieldEnantioselectivity (ee)Reference
Josiphos (electron-rich, smaller bite angle)Ring-RetentionCyclopropyl SulfideHighHigh nih.gov
Xantphos (electron-rich, larger bite angle)Ring-OpeningAllylic SulfideHighHigh nih.gov

The ability to control the reaction pathway through the careful selection of ligands demonstrates the sophisticated level of selectivity that can be achieved in transition metal-catalyzed transformations of strained ring systems. nih.gov

Derivatization and Analog Development of 2 Methylcycloprop 2 Ene 1 Carboxylic Acid

Synthesis and Characterization of Esters

The carboxylic acid functionality of 2-methylcycloprop-2-ene-1-carboxylic acid is a prime site for modification, with esterification being a common and highly effective derivatization strategy. The resulting esters are often more stable and can be more readily purified than the parent carboxylic acid. Furthermore, the introduction of different ester groups can modulate the compound's physical and chemical properties.

Ethyl 2-Methylcycloprop-2-ene-1-carboxylate Synthesis

The synthesis of ethyl 2-methylcycloprop-2-ene-1-carboxylate can be achieved through a rhodium-catalyzed reaction. This method involves the reaction of propyne (B1212725) with ethyl diazoacetate in the presence of a rhodium (II) acetate (B1210297) dimer catalyst. The carbene generated from ethyl diazoacetate adds across the triple bond of propyne to form the cyclopropene (B1174273) ring.

A general procedure for this type of synthesis involves cooling a solution of the rhodium catalyst in a suitable solvent, such as dichloromethane, and then slowly adding the ethyl diazoacetate to the alkyne-containing solution. The reaction is typically carried out at low temperatures to control the reactivity of the diazo compound.

Table 1: Synthesis of Ethyl 2-Methylcycloprop-2-ene-1-carboxylate

Reactants Catalyst Product

Characterization of the resulting ester would typically involve standard spectroscopic techniques. In ¹H NMR spectroscopy, characteristic signals would be expected for the ethyl group (a quartet and a triplet), the methyl group on the cyclopropene ring (a singlet), and the protons on the cyclopropene ring itself. ¹³C NMR would show corresponding signals for the carbonyl carbon of the ester, the sp² carbons of the cyclopropene double bond, and the sp³ carbons of the ring and the ethyl and methyl groups.

Trimethylsilyl-Substituted Methylcyclopropene Carboxylates

The introduction of a trimethylsilyl (B98337) (TMS) group onto the cyclopropene ring can further enhance the stability and utility of these compounds in organic synthesis. The synthesis of the ethyl ester of 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate has been reported and involves the coupling of an α-diazo ester with 1-trimethylsilyl-1-propyne. nih.gov This reaction provides a direct route to silyl-substituted cyclopropene carboxylates.

The removal of the TMS group can be accomplished using reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov This allows for the selective functionalization of the cyclopropene ring.

Table 2: Synthesis of a Trimethylsilyl-Substituted Methylcyclopropene Carboxylate

Reactants Product

The characterization of these trimethylsilyl-substituted esters would involve NMR spectroscopy. The presence of the TMS group would be readily identifiable by a strong singlet in the upfield region of the ¹H NMR spectrum (around 0 ppm) and a corresponding signal in the ¹³C NMR spectrum. 29Si NMR spectroscopy could also be employed to further confirm the presence and chemical environment of the silicon atom.

Transformations Leading to Diverse Molecular Scaffolds

Beyond simple esterification, this compound and its derivatives can undergo a variety of chemical transformations to generate a wide range of molecular architectures. These transformations leverage the inherent ring strain and reactivity of the cyclopropene core to construct more complex and functionally diverse molecules.

Formation of Cyclopropenyl Ketones

A general and effective method for the synthesis of ketones from carboxylic acids involves the use of organolithium reagents. masterorganicchemistry.comaklectures.com This approach can be applied to this compound to produce cyclopropenyl ketones. The reaction typically requires two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon to form a stable dianionic intermediate. Subsequent acidic workup leads to the formation of the ketone.

Table 3: General Synthesis of Cyclopropenyl Ketones

Reactants Intermediate Product

This method allows for the introduction of a variety of R groups, depending on the choice of the organolithium reagent, leading to a diverse range of cyclopropenyl ketones.

Development of Functionally Substituted Cyclopropanecarboxylic Acid Analogs

The development of functionally substituted cyclopropanecarboxylic acid analogs from this compound can be envisioned through various synthetic strategies. One such approach involves the reduction of the cyclopropene double bond to a cyclopropane (B1198618) single bond, followed by further functionalization.

Additionally, methods such as photoredox-catalyzed radical addition-polar cyclization cascades offer a modern approach to constructing substituted cyclopropanes from carboxylic acids. nih.gov While not directly starting from this compound, these methodologies highlight the potential for developing diverse cyclopropane structures from carboxylic acid precursors.

Precursors for Polycyclic Aromatic Compounds

The strained double bond of cyclopropene derivatives makes them excellent dienophiles in Diels-Alder reactions. nih.gov This reactivity can be harnessed to construct six-membered rings, which are foundational units of polycyclic aromatic hydrocarbons (PAHs). The Diels-Alder reaction of an ester of this compound with a suitable diene would yield a bicyclic adduct.

Subsequent aromatization of this adduct can lead to the formation of a polycyclic aromatic system. msu.edu The aromatization step can be achieved through various methods, such as dehydrogenation using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This sequence of a Diels-Alder reaction followed by aromatization provides a powerful strategy for the synthesis of complex aromatic compounds from simple cyclopropene precursors.

Table 4: General Pathway to Polycyclic Aromatic Compounds

Step Reaction Product
1 Diels-Alder Reaction of Ethyl 2-methylcycloprop-2-ene-1-carboxylate with a diene Bicyclic adduct

This approach opens up avenues for the synthesis of a variety of PAHs with substitution patterns dictated by the starting cyclopropene and diene.

Generation of Silylated Cyclopropenes

The introduction of silyl (B83357) groups into the this compound framework represents a key derivatization strategy, enabling further functionalization and modification of the core structure. Research has explored two primary pathways to achieve these silylated analogs: the construction of the silylated cyclopropene ring from acyclic precursors and the direct silylation of a pre-formed cyclopropene ring.

One prominent method involves a rhodium-catalyzed cyclopropenation reaction. nih.govnih.gov This approach builds the desired substituted cyclopropene ring in a single step. Specifically, the ethyl ester of 2-methyl-3-(trimethylsilyl)cycloprop-2-ene-1-carboxylate has been synthesized through the coupling of 1-trimethylsilyl-1-propyne with an α-diazo ester, facilitated by a rhodium catalyst. nih.gov This method is advantageous for directly incorporating the silyl group at the C-3 position of the cyclopropene ring during its formation.

An alternative strategy focuses on the functionalization of the pre-existing cyclopropene ring. The vinylic proton on the cyclopropene ring is acidic and can be removed by a strong base to form an anion, which can then react with an electrophile. nih.gov This concept has been applied to the synthesis of silylated cyclopropenes. The protocol involves the generation of a dianion from a cycloprop-2-ene carboxylic acid using an alkyllithium reagent, such as methyllithium. nih.govorganic-chemistry.org This dianion can then be trapped by a silyl electrophile, such as trimethylsilyl chloride, to install the silyl group at the vinylic position. nih.gov Studies have shown that the choice of solvent is critical for the success of this reaction, with tetrahydrofuran (THF) proving to be superior to diethyl ether. nih.govorganic-chemistry.org Furthermore, additives like N-methylmorpholine N-oxide (NMO) can enhance both the stability of the dianion intermediate and the rate of the subsequent alkylation/silylation step. organic-chemistry.org

The following table summarizes the key research findings for these synthetic approaches.

These methodologies provide versatile routes to silylated derivatives of this compound, opening avenues for the development of new analogs with tailored properties for further chemical and biological investigations.

Spectroscopic and Computational Analysis in Research on 2 Methylcycloprop 2 Ene 1 Carboxylic Acid

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic techniques are crucial for the unambiguous identification and characterization of synthetic products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-methylcycloprop-2-ene-1-carboxylic acid, one would expect to see distinct signals for the methyl protons, the vinylic proton, and the proton on the chiral center at C1, as well as the acidic proton of the carboxylic acid group. The coupling constants between these protons would provide valuable information about the geometry of the cyclopropene (B1174273) ring.

¹³C NMR: A ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon of the chiral center, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of the ring carbons would be significantly influenced by the ring strain.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of this compound, which is C₅H₆O₂. The fragmentation pattern observed in the mass spectrum would provide further structural information. Likely fragmentation pathways could involve the loss of the carboxylic acid group or the opening of the strained cyclopropene ring.

Chromatographic Analysis (TLC, HPLC for Enantiomeric Excess)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers if the compound is chiral.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of this compound and for preliminary purity assessment.

High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. Chiral HPLC would be the method of choice to separate these enantiomers and determine the enantiomeric excess of a given sample. This is particularly important in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.

UV-Visible Spectroscopy in Structural Elucidation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The strained double bond within the cyclopropene ring of this compound would be expected to have a characteristic absorption maximum (λmax) in the UV region. The position and intensity of this absorption would be sensitive to the substitution pattern on the ring.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful complement to experimental studies by providing insights into molecular properties and reaction mechanisms that can be difficult to obtain through experiments alone.

Ab Initio Calculations for Electronic Structure and Reaction Energetics

Ab initio (from first principles) calculations are a class of computational methods that solve the electronic Schrödinger equation without empirical parameters. These methods could be applied to this compound to:

Determine its three-dimensional structure: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate its electronic properties: This includes the molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity, and the charge distribution within the molecule.

Predict its spectroscopic properties: Computational methods can be used to predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Investigate reaction energetics and mechanisms: Ab initio calculations can be used to map out the potential energy surface for reactions involving this compound, allowing for the determination of transition state structures and activation energies. This would be particularly valuable for understanding the reactivity of the strained cyclopropene ring.

Due to the absence of specific published data, the tables for spectroscopic information cannot be populated at this time.

Density Functional Theory (DFT) for Mechanistic Modeling and Stereoselectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry for elucidating reaction mechanisms and predicting the stereochemical outcomes of reactions involving structurally complex molecules like this compound. Due to its high ring strain, the cyclopropene moiety is a reactive dienophile and dipolarophile in various cycloaddition reactions. DFT calculations allow researchers to model the transition states of these reactions, providing critical insights into the kinetic and thermodynamic factors that govern product formation.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, DFT can be employed to calculate the activation free energies for competing reaction pathways, for instance, the endo and exo approaches of a diene to the cyclopropene ring. chemrxiv.orgchemrxiv.org The energy difference between the transition states for these pathways allows for a quantitative prediction of stereoselectivity. Factors such as secondary orbital interactions, steric hindrance, and electrostatic interactions, which influence the transition state geometry and energy, can be meticulously analyzed. chemrxiv.org For example, a computational study on the Diels-Alder reaction of cyclopropenes with butadiene can determine whether the endo or exo product is favored by comparing the calculated energy barriers of the respective transition states. chemrxiv.org

Mechanistic modeling using DFT is not limited to cycloadditions. It can also be applied to understand other transformations of this compound, such as metal-catalyzed cyclopropanations or ring-opening reactions. acs.orgresearchgate.net DFT calculations can map out the entire reaction coordinate, identifying intermediates and transition states. This allows for a detailed understanding of the reaction mechanism, whether it proceeds through a concerted or a stepwise pathway. mdpi.com For instance, in a catalyzed reaction, DFT can help to understand how the catalyst activates the substrate and influences the stereoselectivity of the product. nih.gov The insights gained from these computational studies are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired stereochemical outcomes.

To illustrate the application of DFT in predicting stereoselectivity, consider a hypothetical Diels-Alder reaction involving a generic cyclopropene derivative. The calculated activation energies can be summarized in a table as follows:

Transition StateActivation Energy (kcal/mol) in Gas PhaseActivation Energy (kcal/mol) in SolventPredicted Major Product
Endo Pathway25.023.5Endo
Exo Pathway27.526.0-

This table is interactive. You can sort the data by clicking on the column headers.

This hypothetical data, based on typical DFT study results, demonstrates how the lower activation energy of the endo pathway would lead to the prediction of the endo product as the major isomer. chemrxiv.org

In Silico Assessment of Molecular Interactions and Potential Biological Modulatory Activity (e.g., Enzyme Binding Studies)

In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in assessing the potential of this compound to interact with biological targets such as enzymes, thereby predicting its potential biological modulatory activity. These computational methods provide atomic-level insights into the binding modes and affinities of small molecules within the active sites of proteins.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com For this compound, docking studies can be performed against the crystal structure of a target enzyme to evaluate its binding affinity, which is often expressed as a docking score or binding energy. The docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the carboxylic acid group, the methyl group, and the cyclopropene ring of the ligand and the amino acid residues in the enzyme's active site. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. researchgate.net These simulations can be used to assess the stability of the predicted binding pose from docking, calculate binding free energies with higher accuracy, and analyze the conformational changes that may occur in the enzyme upon ligand binding. nih.govacs.org The stability of the interaction can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. nih.gov

For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, in silico studies could provide the following type of information:

ParameterValueInterpretation
Docking Score (Binding Energy)-7.5 kcal/molIndicates a favorable binding affinity to the target enzyme.
Key Interacting ResiduesArg120, Tyr355, Ser530Specific amino acids in the active site forming interactions.
Types of InteractionsHydrogen bond with Arg120 (via carboxyl group), Hydrophobic interaction with Tyr355 (via methyl group)Elucidates the nature of the binding forces.
RMSD of Ligand (from MD)< 2.0 ÅSuggests a stable binding pose within the active site over the simulation period.

This interactive table presents hypothetical data from a typical in silico enzyme binding study.

Such computational assessments are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing and for guiding the design of more potent and selective derivatives.

Research Applications of 2 Methylcycloprop 2 Ene 1 Carboxylic Acid in Organic Synthesis

Strategic Building Block for Complex Molecule Synthesis

The inherent ring strain of the cyclopropene (B1174273) moiety in 2-methylcycloprop-2-ene-1-carboxylic acid makes it an excellent substrate for a variety of ring-opening and cycloaddition reactions. This reactivity is harnessed by synthetic chemists to introduce the cyclopropane (B1198618) motif into larger, more complex structures, or to use it as a linchpin in the assembly of elaborate molecular frameworks.

Design and Construction of Unique Cyclopropane Ring Architectures

The chemical reactivity of this compound is a key feature in the design and construction of unique cyclopropane ring architectures. The double bond within the cyclopropene ring can readily undergo electrophilic additions, allowing for the introduction of a wide array of substituents. Furthermore, the compound can participate in cycloaddition reactions, leading to the formation of larger cyclic structures and fused ring systems. smolecule.com

One of the primary methods for creating cyclopropane rings is through cyclopropanation reactions, which can involve the use of diazo compounds or carbenes to introduce the cyclopropene functionality into alkenes. nih.gov Ring-closure reactions starting from suitable precursors are also employed, often achieved through various catalytic processes. nih.gov These methods provide synthetic chemists with the tools to incorporate the this compound unit into larger molecular frameworks.

The development of stable derivatives of cycloprop-2-ene carboxylic acid, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones, has expanded the scope of its application. These derivatives, while unusually stable for long-term storage, are reactive dienophiles in stereoselective Diels-Alder reactions. This allows for the creation of complex, fused bicyclic systems with a high degree of stereocontrol. nih.govwikipedia.org For example, the reaction of these derivatives with cyclic and acyclic dienes leads to the formation of intricate fused cyclopropane-containing structures. nih.gov Such reactions are instrumental in generating molecular complexity from a relatively simple starting material.

Intermediate in the Synthesis of Functionally Enriched Organic Compounds

Beyond the construction of the cyclopropane ring itself, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex and functionally enriched organic compounds. The carboxylic acid group can undergo nucleophilic substitution reactions, enabling its conversion into a variety of other functional groups such as esters, amides, and acid chlorides. smolecule.com These transformations are fundamental in building molecular diversity and incorporating the cyclopropane unit into a broader range of target molecules.

The strategic placement of the methyl group and the carboxylic acid on the cyclopropene ring provides a handle for further synthetic manipulations, allowing for the regioselective introduction of new functionalities. This controlled functionalization is crucial for the synthesis of compounds with specific biological or material properties. The ability to perform functional group transformations on the carboxylic acid moiety, such as converting it to its corresponding cyclopropene through dehydration and rearrangement reactions, further highlights the versatility of this compound as a synthetic intermediate.

Synthetic Utility in Specialized Chemical Fields

The unique structural and reactive properties of this compound have led to its exploration in various specialized areas of chemical research, including the development of new pharmaceuticals, agrochemicals, and advanced materials.

Precursors for Pharmaceutical Research Targets

Cyclopropane rings are important structural motifs found in a number of biologically active molecules and pharmaceuticals. mdpi.com Compounds containing the cyclopropane scaffold have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, antiviral, and antitumor agents. mdpi.com While research into the direct biological activity of this compound is limited, its structural features suggest its potential as a precursor in medicinal chemistry. nih.gov

Derivatives of cyclopropane carboxylic acid have been a focus of pharmaceutical research. For instance, various amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their antimicrobial activities. mdpi.com Some of these compounds have shown moderate to excellent activity against pathogenic bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comsemanticscholar.org Furthermore, novel cyclopropyl (B3062369) nucleosides and their phosphonate (B1237965) analogues have been designed and synthesized as potential antiviral agents, showing activity against viruses like HIV-1, HSV-1, HSV-2, and HCMV. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic incorporation of a cyclopropane carboxylic acid derivative.

Pharmaceutical Research Area Examples of Target Compounds/Activities
Antimicrobial Amide derivatives with activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comsemanticscholar.org
Antiviral Cyclopropyl nucleosides and phosphonates with activity against HIV-1, HSV-1, HSV-2, and HCMV. nih.govnih.gov
Anti-inflammatory General investigation of cyclopropane-containing compounds for anti-inflammatory properties. ontosight.ai
Anticancer General investigation of cyclopropane-containing compounds for anticancer activities. ontosight.ai

Precursors for Agrochemical Research Targets

In the field of agrochemicals, derivatives of cyclopropene and cyclopropane carboxylic acids have been studied for their potential as plant growth regulators and pesticides. ontosight.ai The structural similarity of some cyclopropane carboxylic acid derivatives to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene (B1197577), has prompted research into their role as modulators of plant growth. ffhdj.com

An exploratory study on the biological activity of various cycloprop-2-ene-1-carboxylic acid derivatives demonstrated their effects on the early growth stages of Arabidopsis thaliana. nih.govresearchgate.netnih.gov Certain derivatives were found to affect apical hook development, a crucial process in seedling establishment. nih.govresearchgate.netnih.gov The mode of action of these compounds appears to be distinct from that of known ethylene receptor inhibitors, suggesting they could be valuable tools in chemical biology for identifying new molecular targets for herbicides or plant growth regulators. nih.govresearchgate.netnih.gov The synthesis of these agrochemical research targets often starts from a cyclopropene carboxylic acid precursor. nih.gov

Agrochemical Research Area Examples of Target Compounds/Activities
Plant Growth Regulators Derivatives affecting apical hook development in Arabidopsis thaliana. nih.govresearchgate.netnih.gov
Herbicides Potential for developing new herbicides based on novel modes of action. nih.govresearchgate.net
Pesticides General investigation of cyclopropene carboxylic acid derivatives. ontosight.ai

Role in Material Science for Developing Novel Polymers and Coatings

The unique properties of cyclopropene derivatives, including this compound, make them interesting candidates for the development of new materials, such as novel polymers and coatings. ontosight.ai The high ring-strain energy of the cyclopropene ring can be harnessed in polymerization reactions to create polymers with unique architectures and properties.

Research has been conducted on the use of cyclopropene-containing compounds to create new types of polymers. For instance, the polymerization of cyclopropene derivatives can lead to materials with interesting gas separation properties. smolecule.com The incorporation of the rigid and strained cyclopropane ring into a polymer backbone can influence the polymer's physical properties, such as its thermal stability and mechanical strength.

While the direct polymerization of this compound is not widely documented, its derivatives can be functionalized to act as monomers in various polymerization processes. The carboxylic acid group, for example, can be modified to an ester or other functional group that is amenable to polymerization. The potential to create functional polymers from this versatile building block opens up possibilities for new materials with applications in coatings, membranes, and other advanced technologies.

Development of Chemical Biology Tools and Linkers

The unique chemical properties of this compound and its derivatives have positioned them as valuable scaffolds in the development of sophisticated tools for chemical biology and advanced linkers for organic synthesis. Their inherent ring strain and reactivity make them suitable for bioorthogonal chemistry, enabling the study of biological processes in their native environment without interfering with biochemical pathways.

Methylcyclopropene (1-MCP) Linkers in Advanced Chemical Synthesis

While distinct from this compound, the isomeric 1-methylcyclopropene (B38975) (1-MCP) has been developed into highly effective linkers for various applications in chemical synthesis and biotechnology. axispharm.com These 1-MCP linkers leverage the high reactivity of the strained cyclopropene ring to form stable covalent bonds. axispharm.com

The primary application of 1-MCP linkers is in bioconjugation, where they are used to attach molecules of interest, such as drugs or fluorescent dyes, to biomolecules like proteins, peptides, and nucleic acids. axispharm.com The stability and specificity of the bonds formed are crucial for the functionality of the resulting conjugates. axispharm.com In the field of drug delivery, 1-MCP linkers are employed to conjugate therapeutic agents to carrier molecules, facilitating targeted delivery to specific cells or tissues. axispharm.com

The versatility of 1-MCP linkers also extends to the synthesis of complex chemical structures and intermediates. Their unique reactivity allows for the construction of molecular architectures that would be challenging to assemble using conventional methods. axispharm.com

Table 2: Applications of Methylcyclopropene (1-MCP) Linkers
Application AreaFunction of 1-MCP LinkerExamples of Conjugated Molecules
Drug DeliveryConjugation of drugs to carrier moleculesSmall molecule drugs, targeting ligands
Biomolecule LabelingAttachment of tags for detection and imagingFluorescent dyes, biotin
Complex Chemical SynthesisFormation of stable bonds in multi-step synthesisMolecular probes, functionalized polymers

Future Directions and Emerging Research in 2 Methylcycloprop 2 Ene 1 Carboxylic Acid Chemistry

Innovations in Catalytic Methods for Enhanced Efficiency and Selectivity

The synthesis of 2-methylcycloprop-2-ene-1-carboxylic acid and its derivatives predominantly relies on the rhodium-catalyzed cyclopropenation of alkynes with diazoesters. nih.gov Future research is geared towards optimizing these catalytic systems to improve efficiency, selectivity, and sustainability.

Table 1: Comparison of Catalytic Approaches for Cyclopropene (B1174273) Synthesis

Catalyst SystemSubstratesKey AdvantagesAreas for Improvement
Rhodium (II) CarboxylatesAlkynes, DiazoestersHigh yields, broad substrate scopeCost of rhodium, limited enantioselectivity with simple ligands
Copper-Based CatalystsAlkenes, Diazo CompoundsLower cost than rhodiumOften require activated alkenes, lower yields for cyclopropenes
Biocatalysts (e.g., engineered enzymes)Alkenes, Diazo CompoundsHigh enantioselectivity, sustainableSubstrate scope limitations, catalyst stability

Innovations are also expected in the realm of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity while enhancing safety, particularly when handling energetic diazo compounds.

Exploration of Unprecedented Reactivity and Transformations

The high ring strain of this compound makes it a versatile substrate for a variety of chemical transformations. While its participation in Diels-Alder reactions is known, future research aims to uncover novel reactivity patterns. nih.gov The influence of the methyl group on the stereoselectivity and regioselectivity of these cycloadditions warrants further investigation. youtube.com

One promising area is the exploration of transition metal-catalyzed ring-opening reactions. The controlled cleavage of the cyclopropene ring can lead to the formation of diverse and complex molecular scaffolds that would be challenging to synthesize through other methods. Rhodium-catalyzed cycloaddition reactions, for instance, have been computationally designed and could be applied to derivatives of this compound to construct eight-membered carbocycles. pku.edu.cnnih.gov

Furthermore, the unique electronic properties of the cyclopropene double bond could be exploited in novel C-H activation and functionalization reactions, providing direct routes to substituted derivatives.

Advanced Computational Predictions for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating research on this compound. DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of the molecule.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of known and hypothetical reactions to understand the factors controlling selectivity and reactivity. This can aid in the rational design of improved catalysts and reaction conditions.

Prediction of Properties: Calculating key physicochemical properties of novel derivatives to guide synthetic efforts towards molecules with desired characteristics for specific applications.

Virtual Screening: Screening virtual libraries of this compound derivatives for potential biological activity or material properties, thus prioritizing experimental work.

These computational approaches will enable a more targeted and efficient discovery process for new reactions and applications of this versatile molecule.

Integration of Sustainable Practices for Environmentally Benign Synthesis

The principles of green chemistry are increasingly influencing synthetic methodologies, and the production of this compound is no exception. Future research will emphasize the development of more sustainable synthetic routes.

A key aspect is the replacement of traditional volatile organic solvents with greener alternatives. mdpi.com Research into the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions is anticipated. researchgate.net The use of water as a solvent, where feasible, is also a highly desirable goal for sustainable synthesis. researchgate.net

Table 2: Examples of Green Solvents and Their Potential Application in Cyclopropene Synthesis

Green SolventSourceKey PropertiesPotential Application
2-Methyltetrahydrofuran (2-MeTHF)BiomassHigher boiling point and greater stability than THFReplacement for chlorinated solvents
Cyrene™CelluloseBiodegradable, high polarityAlternative to DMF and NMP
EthanolBiomassRenewable, low toxicitySolvent for purification and some reactions

Biocatalysis represents another significant frontier for the sustainable synthesis of cyclopropene derivatives. The use of engineered enzymes could offer highly selective and environmentally friendly routes to chiral this compound and its analogs, operating under mild conditions and reducing the reliance on heavy metal catalysts. rwth-aachen.de The development of robust and reusable biocatalysts will be a critical area of future research.

Investigation of Derivatives for Novel Applications in Chemical Science

The derivatization of the carboxylic acid group of this compound into esters, amides, and other functional groups opens up a vast chemical space for the exploration of new applications. ontosight.ainih.gov

In materials science , polymers incorporating the this compound moiety could exhibit unique thermal, mechanical, or optical properties. The strained ring could also serve as a latent reactive group for cross-linking or post-polymerization modification.

In medicinal chemistry , derivatives of this compound are being explored for their potential as therapeutic agents. ontosight.ai The cyclopropene scaffold is a bioisostere for other cyclic structures and can be used to fine-tune the pharmacological properties of drug candidates.

In chemical biology , the small size and unique reactivity of the cyclopropene ring make it an attractive bioorthogonal handle. Derivatives of this compound could be developed as chemical probes to study biological processes in living systems. Its derivatives have been synthesized and evaluated for their effects on plant growth, suggesting potential applications as herbicides or plant growth regulators. youtube.comnih.gov

The continued exploration of new derivatives and their properties will undoubtedly lead to the discovery of novel and valuable applications for this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-methylcycloprop-2-ene-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of precursor alkenes using metal catalysts (e.g., rhodium) to form the strained cyclopropene ring. A scalable method includes Rh-catalyzed reactions with diazo compounds, where temperature control (0–25°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing side reactions and maximizing yield . Post-cyclopropanation, functionalization of the carboxylic acid group may require protection/deprotection strategies to avoid ring-opening.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclopropene ring geometry and substituent positions. The deshielded protons on the cyclopropene ring appear as distinct doublets due to ring strain.
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group.
  • Mass spectrometry : High-resolution MS validates the molecular formula (C5 _5H6 _6O2_2) and fragmentation patterns .

Q. How should researchers handle safety concerns related to the compound’s reactivity?

The compound’s strained cyclopropene ring makes it prone to polymerization or decomposition under heat or light. Storage at –20°C in inert atmospheres (argon/nitrogen) is recommended. Use flame-resistant lab equipment and avoid sparks or open flames during synthesis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh2 _2(S-PTTL)4_4) can induce enantioselectivity in cyclopropanation. Computational modeling (DFT) helps predict transition states to optimize catalyst design. For example, Baldwin’s Rh-catalyzed method achieves >90% enantiomeric excess (ee) by tuning ligand steric effects .

Q. What strategies address contradictions in reported reaction yields for cyclopropene carboxylate derivatives?

Discrepancies often arise from variations in:

  • Catalyst loading : Excess Rh catalysts (>2 mol%) may accelerate side reactions.
  • Solvent purity : Trace moisture in solvents hydrolyzes diazo precursors, reducing yield. Systematic reproducibility studies using controlled conditions (e.g., anhydrous solvents, standardized catalyst batches) are critical for resolving conflicts .

Q. How can computational chemistry guide the design of this compound-based probes for biological targets?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). Substituent modifications (e.g., fluorination at the methyl group) can be modeled to enhance target selectivity while maintaining the cyclopropene ring’s reactivity for click chemistry applications .

Q. What advanced analytical methods resolve ambiguities in the compound’s stability under biological conditions?

  • HPLC-MS : Monitors degradation products in simulated physiological buffers (pH 7.4, 37°C).
  • Circular Dichroism (CD) : Tracks conformational changes in chiral derivatives during hydrolysis.
  • X-ray crystallography : Resolves solid-state stability issues, such as polymorph formation .

Methodological Best Practices

  • Stereochemical Analysis : Always correlate experimental NMR data with computational predictions (e.g., Gaussian DFT) to assign absolute configurations .
  • Yield Optimization : Use design of experiments (DoE) to screen catalyst-solvent combinations efficiently .
  • Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: detail catalyst sources, solvent purification methods, and characterization data in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.